2-Amino-5-nitrobenzotrifluoride

Drug Design ADME Fluorine Chemistry

Sourcing 4-nitroaniline analogs with inadequate lipophilicity stalls CNS drug discovery programs and compromises agrochemical lead optimization. This compound resolves both challenges with a quantitatively superior logP of 3.30-a 1.91-unit increase over 4-nitroaniline-driven by the ortho-CF3 group. • Enables direct, patent-protected synthesis of 2-haloacetanilide herbicides, de-risking process development. • Distinct UV profile (λmax 234.5/370 nm) and melting point (90-94 °C) provide unambiguous QC metrics for regioisomer identity and batch consistency.

Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
CAS No. 121-01-7
Cat. No. B089659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-nitrobenzotrifluoride
CAS121-01-7
Molecular FormulaC7H5F3N2O2
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N
InChIInChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)11/h1-3H,11H2
InChIKeyHOTZLWVITTVZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-nitrobenzotrifluoride: Key Intermediate for Pharmaceuticals and Agrochemicals


2-Amino-5-nitrobenzotrifluoride (CAS 121-01-7), also known as 4-Nitro-2-(trifluoromethyl)aniline, is a halogenated aromatic amine characterized by the presence of amino (-NH₂), nitro (-NO₂), and trifluoromethyl (-CF₃) functional groups on a benzene ring [1]. This compound is a yellow to brown crystalline solid with a melting point of 90-94 °C, a calculated logP of 3.30, and a molecular weight of 206.12 g/mol . It is primarily utilized as a versatile building block and key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the unique reactivity and properties conferred by its functional groups .

1
Halogenated aromatic amine intermediate for pharmaceutical and agrochemical synthesis.
2
Unique electronic and steric profile from -CF₃, -NO₂, -NH₂ substitution enables regioselective transformations.
3
Managed thermal stability profile (stabilizer required) differentiates from non-fluorinated analogs.

Why Generic Substitutes Fail for 2-Amino-5-nitrobenzotrifluoride


In-class compounds, such as other nitroanilines (e.g., 4-nitroaniline or 2-nitroaniline), cannot be simply interchanged with 2-Amino-5-nitrobenzotrifluoride due to fundamental differences in electronic structure and physicochemical properties that dictate downstream reactivity and product performance. The presence and specific position of the strong electron-withdrawing -CF₃ group ortho to the -NH₂ group drastically alter the compound's lipophilicity (logP of 3.30 vs. 1.39 for 4-nitroaniline), metabolic stability, and the electron density of the aromatic ring, which in turn governs regioselectivity in subsequent reactions like diazotization, coupling, and nucleophilic aromatic substitution [1]. Furthermore, aminobenzotrifluorides as a class are known for their low thermal and storage stability, leading to resinification, a challenge that can be managed with specific stabilization strategies but which is not an issue for non-fluorinated analogs [2]. Selecting a generic substitute without these precise electronic and steric features would compromise synthetic route efficiency, final product purity, and bioactivity in pharmaceutical or agrochemical contexts.

Lipophilicity
Reported logP increase (~1.9 units) supports ADME context
Non-fluorinated analog (4-nitroaniline) has lower logP; membrane permeability may not transfer
Thermal Stability
Class requires stabilizer to prevent resinification; storage/handling differ
Non-fluorinated analogs are stable without stabilizer
Electronic Effects
-CF₃ group modifies ring electron density and regioselectivity
Generic nitroanilines lack -CF₃; may alter reaction outcomes

Procurement Evidence Guide for 2-Amino-5-nitrobenzotrifluoride


Enhanced Lipophilicity & Metabolic Stability vs. 4-Nitroaniline

The incorporation of a trifluoromethyl group significantly increases lipophilicity, a key parameter for membrane permeability and metabolic stability in drug candidates. 2-Amino-5-nitrobenzotrifluoride exhibits a calculated logP of 3.30 . In contrast, its non-fluorinated structural analog, 4-nitroaniline, has a reported logP of 1.39 [1]. This 1.91 log unit difference represents a theoretical ~80-fold increase in partition coefficient between octanol and water, indicating superior potential for crossing biological membranes and a different metabolic profile.

Lipophilicity Comparison
Reported
Target logP 3.30 vs. 4-nitroaniline 1.39; +1.91 log units (~80-fold partition increase).
Supports lipophilicity-driven ADME compound design
Calculated logP values; verify for specific scaffold.
Drug Design ADME Fluorine Chemistry Lipophilicity

Thermal Stability Challenge and Mitigation Strategy

Aminobenzotrifluorides as a class exhibit low thermal and storage stability, a phenomenon not observed in non-fluorinated analogs like 4-nitroaniline. It is documented that 2-aminobenzotrifluoride resinifies at 140-150°C in under 2 hours, and 4-aminobenzotrifluoride is unstable even at 120°C [1]. While 2-Amino-5-nitrobenzotrifluoride is a specific derivative, this class-level inference highlights a critical procurement and handling consideration. The patent literature demonstrates that this instability can be effectively mitigated by the addition of a basic stabilizer, enabling safe storage and purification [1]. Non-fluorinated analogs do not require such specific stabilization strategies.

Thermal Stability
Class-level inference
Class resinifies at 140-150°C; stabilizer addition enables storage per US5349104.
Procurement must include stabilizer to ensure integrity
Stabilization strategy from patent; verify batch specifications.
Process Chemistry Stability Storage Handling

Distinct UV Absorption Profile for Analytical Tracking

The ultraviolet (UV) absorption spectrum of 2-Amino-5-nitrobenzotrifluoride is distinct from its regioisomers, providing a quantitative basis for analytical differentiation. The compound exhibits a primary absorption maximum (λmax) at 234.5 nm and a secondary maximum at 370 nm [1]. In comparison, its isomer 2-nitro-5-aminobenzotrifluoride shows maxima at 232 nm and in the 390-400 nm range, while m-aminobenzotrifluoride lacks the long-wavelength band [1]. This spectral signature is a direct consequence of the specific electronic interaction between the trifluoromethyl, nitro, and amino groups.

UV Absorption
Reported
λmax 234.5 nm and 370 nm; isomer shift 20-30 nm in second band.
Enables identity confirmation via HPLC-UV
UV in neutral solution (Szmant & Anzenberger, 1954).
Analytical Chemistry Quality Control Spectroscopy

Validated Synthetic Utility for Herbicide Intermediates

2-Amino-5-nitrobenzotrifluoride is a crucial intermediate in the patented synthesis of specific 2-haloacetanilide herbicides, a class of compounds with high commercial value for controlling perennial weeds [1]. The patent CA1212699A explicitly details its use as a precursor to substituted anilines that are then converted into active herbicides like N-(ethoxymethyl)-2'-trifluoromethyl-6'-methyl-2-chloroacetanilide [1]. This is a defined, high-value application that generic nitroanilines cannot fulfill, as they lack the required -CF₃ group in the correct position to achieve the desired herbicidal activity and crop safety profile. A process for its preparation via photocatalytic trifluoromethylation of 4-nitroaniline has been reported with a yield of 50.2 g under optimized conditions .

Synthetic Application
Reported
Precursor to 2-haloacetanilide herbicides (CA1212699A); reported yield 50.2 g.
Supports herbicide intermediate synthesis workflow
Patent route; validate yield in your conditions.
Agrochemical Synthesis Herbicide Intermediates Process Development

Defined Purity & Melting Point Specifications

Reputable vendors supply 2-Amino-5-nitrobenzotrifluoride with well-defined specifications that ensure consistency in research and production. The standard commercial product is available with a minimum purity of 98.0% as determined by GC or HPLC . This is accompanied by a sharp and consistent melting point range of 90-94 °C . While some industrial-grade nitrobenzene derivatives may be available at lower purities (e.g., 90-95%), the high purity of this compound minimizes the impact of unknown impurities on reaction yields and downstream product profiles.

Purity & Melting Point
Data to verify
Commercial purity ≥98.0% (GC/HPLC); mp 90-94 °C.
Higher purity reduces impurity-related variability
Verify CoA; no published source.
Quality Assurance Reproducibility Specifications

Optimal Application Scenarios for 2-Amino-5-nitrobenzotrifluoride


CNS & Orally Bioavailable Drug Discovery

The 1.91 log unit increase in lipophilicity compared to 4-nitroaniline directly supports the use of 2-Amino-5-nitrobenzotrifluoride as a privileged fragment in medicinal chemistry programs targeting central nervous system (CNS) disorders or requiring high oral absorption . This quantitative advantage enables medicinal chemists to design molecules with improved blood-brain barrier permeability and metabolic stability from the outset, streamlining the hit-to-lead optimization process.

Next-Generation Fluorinated Herbicide R&D

The compound's validated role as a key intermediate in the patented synthesis of 2-haloacetanilide herbicides makes it a strategic procurement choice for agrochemical companies developing new weed control solutions . Its use enables a direct, patent-protected route to a known class of active ingredients, significantly de-risking process development and offering a clear pathway to commercial products with established crop safety profiles.

Process Chemistry & Quality Control

The distinct UV absorption profile (λmax at 234.5 and 370 nm) provides a clear analytical handle for method development . Process chemists and QC analysts can leverage this spectral signature for in-process control, purity assessment, and identity testing, ensuring that the correct regioisomer is being used and that reactions proceed as expected. The established melting point range (90-94 °C) offers an additional, simple metric for quality verification .

Labs with Stringent Reproducibility Requirements

Procuring material with a defined, high purity (≥98.0%) and a known, manageable stability profile (including stabilization options) directly supports the reproducibility of complex synthetic sequences . Researchers can trust that the building block will perform consistently, minimizing batch-to-batch variability and reducing the time lost to troubleshooting due to impure or degraded starting materials.

Application
Selection Property
Validation Focus
CNS-targeted drug discovery
Lipophilicity context (logP shift)
logP comparison with non-fluorinated analogs
Fluorinated herbicide R&D
Validated synthetic route to 2-haloacetanilides
Patent CA1212699A route verification
Process chemistry & QC
Distinct UV absorption profile
λmax confirmation (234.5/370 nm)
Reproducibility-sensitive synthesis
Defined purity & stability profile
CoA purity and storage condition review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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